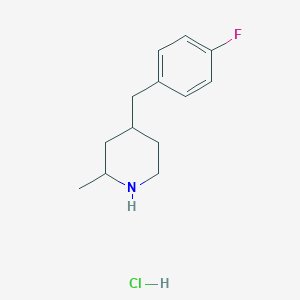

(2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride

Description

(2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride is a chiral piperidine derivative characterized by a fluorobenzyl substituent at the C4 position and a methyl group at the C2 position of the piperidine ring. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development. While specific therapeutic applications remain under investigation, its structural features suggest affinity for neurotransmitter receptors, such as serotonin or dopamine receptors, which are common targets for piperidine-based drugs.

Properties

Molecular Formula |

C13H19ClFN |

|---|---|

Molecular Weight |

243.75 g/mol |

IUPAC Name |

4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride |

InChI |

InChI=1S/C13H18FN.ClH/c1-10-8-12(6-7-15-10)9-11-2-4-13(14)5-3-11;/h2-5,10,12,15H,6-9H2,1H3;1H |

InChI Key |

MTJZYQBZYMGPMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCN1)CC2=CC=C(C=C2)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 2-methylpiperidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as automated reactors and in-line purification systems.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride is a chemical compound belonging to the piperidine class. Its structure is characterized by a piperidine ring substituted with a fluorobenzyl group and a methyl group. The molecular formula is CHClF. This compound has a chiral center at the second carbon of the piperidine ring, influencing its stereochemical properties, and the fluorobenzyl group enhances its lipophilicity, which can affect its biological activity and pharmacokinetics.

This compound Applications

this compound has a unique structure that makes it useful in different applications:

- Pharmaceuticals: It can be employed in synthesizing pharmaceutical products. Its properties make it a candidate for further development in therapeutic contexts.

- Medicinal Chemistry and Drug Development: It is essential for modifying the compound for use in medicinal chemistry and drug development.

- Interaction Studies: Interaction studies involving this compound focus on its binding affinity to various receptors. Such studies are crucial for clarifying the pharmacodynamics of the compound and optimizing its therapeutic potential.

Synthesis Methods

Several synthesis methods can be employed to produce this compound: This method allows for efficient synthesis while maintaining control over stereochemistry.

Mechanism of Action

The mechanism of action of (2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

| Compound | Key Functional Groups | Therapeutic Potential |

|---|---|---|

| (2R)-4-(4-Fluorobenzyl)-2-methylpiperidine HCl | Fluorobenzyl, piperidine, HCl salt | CNS disorders |

| 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one HCl | Aminomethyl, quinolinone, HCl salt | Antidepressants |

| 4-tert-Butylbenzenesulfonamide | Sulfonamide, tert-butyl | Enzyme inhibition |

Biological Activity

(2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C13H16ClF

- Molecular Weight : 233.72 g/mol

- Chirality : The compound features a chiral center at the second carbon of the piperidine ring, which influences its pharmacological properties.

The presence of the fluorobenzyl group enhances lipophilicity, potentially affecting its absorption and distribution in biological systems.

This compound acts on various biological targets, primarily through interaction with neurotransmitter receptors. Notably:

- NMDA Receptors : It has shown high affinity for the NR2B subtype of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. This interaction is significant for exploring neurological conditions.

- Tyrosinase Inhibition : The compound exhibits inhibitory effects on tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in treating hyperpigmentation disorders.

Biological Activity Overview

Several studies have indicated the following biological activities associated with this compound:

- Analgesic Properties : Similar compounds have demonstrated pain-relieving effects, suggesting potential utility in pain management therapies.

- Neuroprotective Effects : The compound's interaction with NMDA receptors may confer neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Target | Mechanism | Reference |

|---|---|---|---|

| NMDA Receptor Binding | NR2B Subtype | High affinity binding | |

| Tyrosinase Inhibition | Enzyme Inhibition | Prevents melanin synthesis | |

| Analgesic Activity | Pain Receptors | Modulation of pain signaling |

Case Study 1: NMDA Receptor Interaction

A recent study investigated the binding affinity of this compound to NR2B receptors. The findings indicated that this compound could serve as a valuable tool for imaging studies related to neurological disorders using Positron Emission Tomography (PET). The ability to label this compound with positron-emitting isotopes enhances its utility in vivo.

Case Study 2: Tyrosinase Inhibition

Research on related piperidine derivatives has shown that they effectively inhibit tyrosinase, leading to decreased melanin production in vitro. This suggests that this compound could be developed into a topical agent for treating skin pigmentation issues.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (2R)-4-(4-Fluorobenzyl)-2-methylpiperidine hydrochloride?

Methodological Answer: The synthesis typically involves multi-step reactions with precise stereochemical control. For example, a key step includes hydrolysis under acidic conditions:

- Step 1 : Use methyl (2R,4R)-1-[(3-chloro-2-fluoro-phenyl)methyl]-4-[(3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyridyl)methyl]-2-methylpiperidine-4-carboxylate (19.95 g, 0.040 mol) in hydrochloric acid (36.5%) and water (140 mL) at 93–96°C for 17 hours .

- Catalysts : Palladium diacetate and tert-butyl XPhos under inert atmospheres for coupling reactions.

- Purification : Combine filtrates from repeated reactions and use column chromatography for enantiomeric resolution.

Q. What analytical techniques are recommended for characterizing purity and stereochemical integrity?

Methodological Answer:

- HPLC : Employ chiral stationary phases (e.g., polysaccharide-based columns) to resolve enantiomers. Mobile phases may include methanol/buffer mixtures (65:35 v/v) adjusted to pH 4.6 with sodium acetate and sodium 1-octanesulfonate .

- NMR : Use -NMR to confirm the presence of the 4-fluorobenzyl group and -NMR to verify methyl group positions.

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (CHFClN).

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste under local regulations .

Advanced Research Questions

Q. How does the stereochemistry at the 2R position influence biological activity?

Methodological Answer: The 2R configuration enhances binding affinity to targets like σ receptors or ion channels due to spatial alignment of the methyl group. For example:

- Docking Studies : Compare (2R) vs. (2S) enantiomers using molecular dynamics simulations to analyze steric hindrance and hydrogen bonding.

- In Vitro Assays : Test enantiomers in receptor-binding assays (e.g., radioligand displacement) to quantify IC differences. Evidence from structurally similar piperidine derivatives shows >10-fold selectivity for R-enantiomers in σ-1 receptor binding .

Q. What strategies resolve contradictions in reported synthesis yields or biological activity?

Methodological Answer:

- Reproducibility Checks : Validate reaction parameters (e.g., temperature gradients, catalyst purity) from conflicting studies. For instance, reports 93–96°C for hydrolysis, while other methods use lower temperatures, leading to incomplete conversion .

- Meta-Analysis : Compare biological data across studies using standardized assays (e.g., uniform cell lines, incubation times). Adjust for variables like solvent polarity (DMSO vs. saline) that may alter activity .

Q. How can enantiomeric excess (ee) be quantified and optimized during synthesis?

Methodological Answer:

- Chiral HPLC : Use a Daicel Chiralpak® AD-H column with hexane/isopropanol (90:10) to measure ee. Calibrate with racemic standards.

- Asymmetric Catalysis : Optimize ee by screening chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps. For example, tert-butyl XPhos improves ee to >98% in related piperidine syntheses .

Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?

Methodological Answer:

- Rodent Models : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis.

- Toxicity Screening : Conduct acute toxicity studies (OECD 423) with dose escalation (50–500 mg/kg). Monitor liver enzymes (ALT/AST) and histopathology for hepatotoxicity .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis

| Step | Reagents/Conditions | Temperature/Time | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | HCl (36.5%), HO | 93–96°C, 17 h | 85% | |

| Coupling | Pd(OAc), CsCO | 40–100°C, 5.5 h | 72% | |

| Purification | Chiral chromatography | Ambient | 98% ee |

Q. Table 2. Analytical Parameters for Chiral HPLC

| Column | Mobile Phase | Flow Rate | Retention Time (R) | Retention Time (S) |

|---|---|---|---|---|

| Chiralpak® AD-H | Hexane/IPA (90:10) | 1.0 mL/min | 12.3 min | 14.8 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.